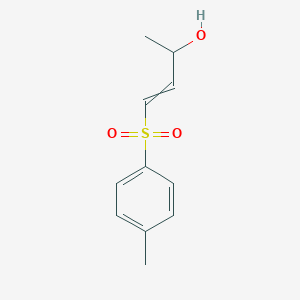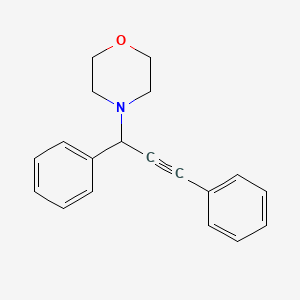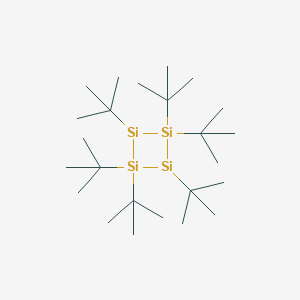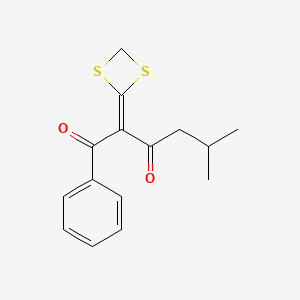
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, features a carbazole moiety attached to a penta-2,4-diyn-1-ol backbone, which imparts unique electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol typically involves the coupling of a carbazole derivative with a diacetylene precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions are carried out under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diacetylene moiety into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the carbazole ring .
Aplicaciones Científicas De Investigación
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photochemistry: Its photophysical properties are exploited in the development of photochemical sensors and light-harvesting systems.
Medicinal Chemistry: Carbazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol involves its interaction with molecular targets through its electronic and photophysical properties. The carbazole moiety can participate in π-π stacking interactions, while the diacetylene backbone can undergo polymerization reactions. These interactions can modulate the electronic properties of the compound, making it effective in various applications such as organic electronics and photochemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Known for its use in OLEDs and photovoltaic cells.
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Used in the development of photochemical sensors and light-harvesting systems.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A powerful organophotocatalyst.
Uniqueness
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is unique due to its combination of a carbazole moiety with a diacetylene backbone. This structure imparts distinct electronic and photophysical properties, making it versatile for various applications in organic electronics, photochemistry, and material science .
Propiedades
Número CAS |
113274-97-8 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
5-carbazol-9-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H11NO/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,13H2 |
Clave InChI |
AXQBOJZKGSBYJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)



![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

